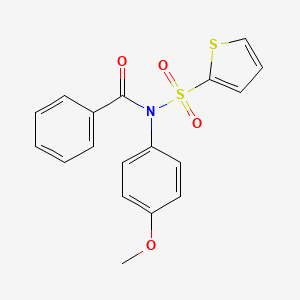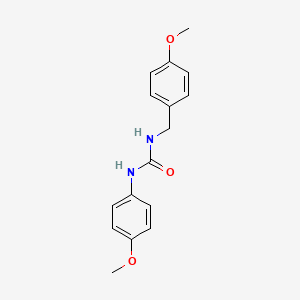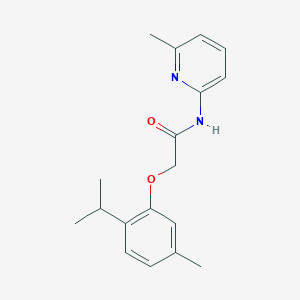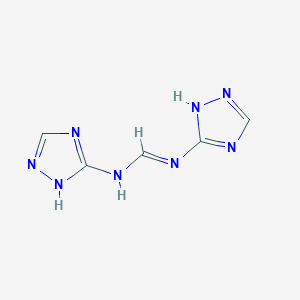
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MTB is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for the development of anti-cancer drugs.
Mécanisme D'action
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide inhibits tubulin polymerization by binding to the colchicine-binding site on beta-tubulin. This disrupts the microtubule network, which is essential for cell division and intracellular transport. The disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has been shown to inhibit the aggregation of tau protein, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It also has a low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, the synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide is complex and requires specialized equipment and expertise. In addition, the mechanism of action of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide is not fully understood, which limits its potential applications in drug development.
Orientations Futures
There are several future directions for the research of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide. One potential direction is the development of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide-based prodrugs, which can improve the solubility and bioavailability of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide. Another direction is the investigation of the synergistic effects of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide with other anti-cancer drugs, such as taxanes and vinca alkaloids. In addition, the development of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide analogs with improved selectivity and potency for cancer cells is another promising direction for future research. Finally, the investigation of the potential applications of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide in the treatment of neurodegenerative diseases is another exciting area of research.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide involves the reaction between 4-methoxybenzoyl chloride, 2-thiophenesulfonic acid, and aniline in the presence of a base catalyst. The reaction proceeds through an acylation process, resulting in the formation of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide as a white crystalline powder. The purity of the product can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide inhibits tubulin polymerization, which disrupts the cytoskeleton of cancer cells, leading to cell cycle arrest and apoptosis. In addition to its anti-cancer activity, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has also been investigated for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-23-16-11-9-15(10-12-16)19(18(20)14-6-3-2-4-7-14)25(21,22)17-8-5-13-24-17/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELJEUWQUMJJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)



![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)


![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)

![7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)
![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)

![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)